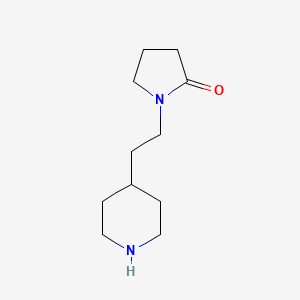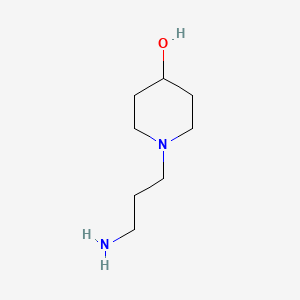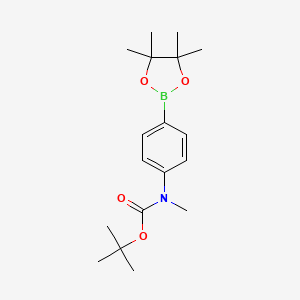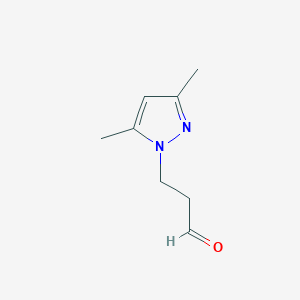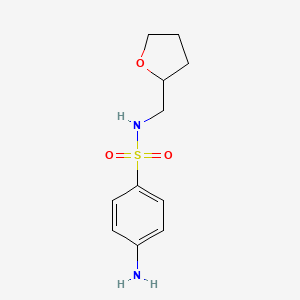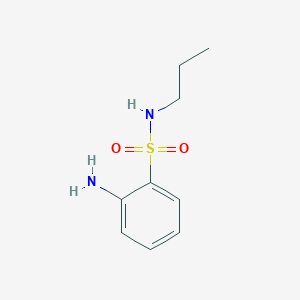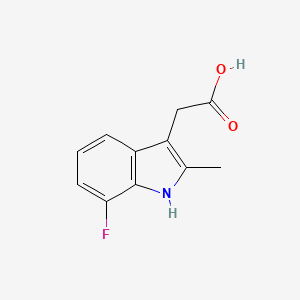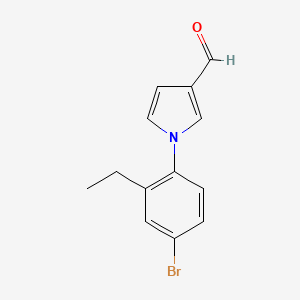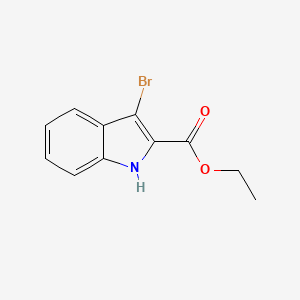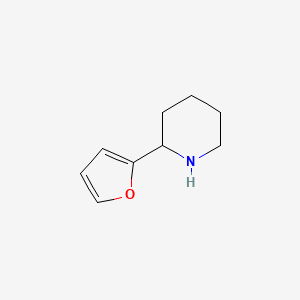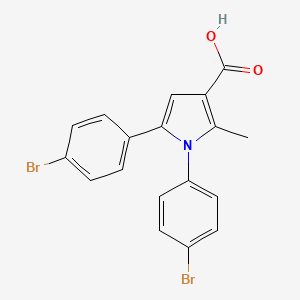
1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, commonly referred to as BPMPCA, is an organic compound with a variety of applications in the scientific research field. BPMPCA is a synthetic compound that is used in a variety of laboratory experiments, including synthesis and mechanism of action studies. BPMPCA is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity
1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives have been investigated for their potential as catalysts in various chemical reactions. For instance, a bis(oxazolinyl)pyrrole derivative was synthesized and found to be a highly active palladium catalyst for Suzuki-type C−C coupling reactions, demonstrating the compound's utility in facilitating bond-forming processes between different organic groups (Mazet & Gade, 2001).
Polymer Synthesis
Research has also explored the use of pyrrole derivatives in the synthesis of new polymeric materials. For example, novel poly(ester-imide)s were synthesized using diacid monomers derived from pyrrole, showing enhanced thermal stability and solubility, which could have implications for the development of high-performance polymers (Kamel, Mutar, & Khlewee, 2019).
Luminescent Materials
The incorporation of pyrrole units into polymer chains has been found to result in highly luminescent materials. Such polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).
Coordination Polymers
Derivatives of 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have been utilized in the construction of coordination polymers. These structures exhibit diverse arrangements and properties, such as chirality and luminescence, which could be leveraged in catalysis, material science, and molecular recognition (Cheng et al., 2017).
Eigenschaften
IUPAC Name |
1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO2/c1-11-16(18(22)23)10-17(12-2-4-13(19)5-3-12)21(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFIICBXBRJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


